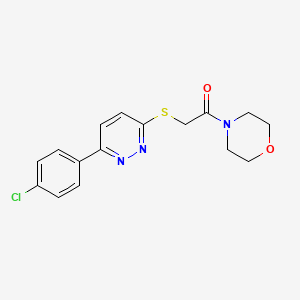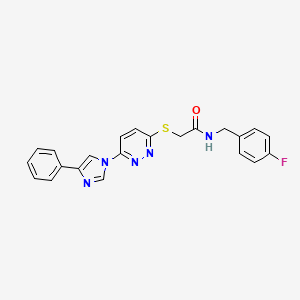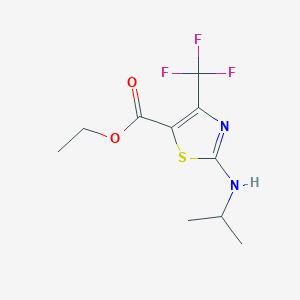![molecular formula C20H24INO2 B2780680 2-[(E)-2-(2H-1,3-benzodioxol-5-yl)ethenyl]-1-hexylpyridin-1-ium iodide CAS No. 1025707-60-1](/img/structure/B2780680.png)
2-[(E)-2-(2H-1,3-benzodioxol-5-yl)ethenyl]-1-hexylpyridin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-(2H-1,3-benzodioxol-5-yl)ethenyl]-1-hexylpyridin-1-ium iodide (hereafter referred to as 2-EBP-I) is a novel organic compound with a wide range of potential applications in the fields of medicine, materials science, and biochemistry. It is a highly efficient, non-toxic, and cost-effective reagent for organic synthesis. 2-EBP-I has been studied for its ability to catalyze a variety of chemical reactions, as well as its potential to be used as a therapeutic agent.
科学的研究の応用
2-EBP-I has been studied for its potential applications in the fields of materials science, biochemistry, and medicine. In materials science, 2-EBP-I has been studied for its ability to catalyze a variety of chemical reactions, such as the synthesis of polymers, organic dyes, and pharmaceuticals. In biochemistry, 2-EBP-I has been studied for its ability to catalyze the formation of peptides, nucleic acids, and other biological molecules. In medicine, 2-EBP-I has been studied for its potential to be used as a therapeutic agent.
作用機序
2-EBP-I acts as a catalyst in chemical reactions, which means that it accelerates the rate of a reaction without being consumed in the process. The mechanism of action of 2-EBP-I is not fully understood, but it is believed to involve the formation of a complex between the 2-EBP-I and the substrate. This complex then undergoes a series of chemical reactions, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-EBP-I are not yet fully understood. However, it has been shown to have a variety of effects on the body, including an anti-inflammatory effect, an anti-oxidant effect, and a neuroprotective effect. It has also been shown to have a positive effect on the immune system, and to have a positive effect on the metabolism of proteins and lipids.
実験室実験の利点と制限
2-EBP-I has a number of advantages for use in laboratory experiments. It is highly efficient, non-toxic, and cost-effective, making it an attractive reagent for a variety of synthetic reactions. Additionally, it is relatively easy to handle and is stable in a wide range of conditions, making it suitable for use in a variety of laboratory settings. However, 2-EBP-I does have some limitations. It is not as efficient as some other reagents, and it may not be suitable for some reactions. Additionally, it is not as widely available as some other reagents, making it difficult to obtain in some cases.
将来の方向性
There are a number of potential future directions for research on 2-EBP-I. These include further research into its mechanism of action, its potential applications in the fields of medicine and materials science, and its potential to be used as a therapeutic agent. Additionally, further research into its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential to be used in other fields such as biochemistry and nanotechnology is needed. Finally, further research into its potential to be used as a catalyst in a variety of chemical reactions is needed.
合成法
2-EBP-I is synthesized via a three-step process. The first step involves the condensation of 2-bromo-1-hexyl-1-pyridinium iodide with 2-formylbenzoic acid in an aqueous solution of sodium hydroxide. The second step involves the addition of ethylene glycol to the reaction mixture in the presence of a base catalyst. The third step involves the oxidation of the resulting product with iodide, resulting in the formation of 2-EBP-I.
特性
IUPAC Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-hexylpyridin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24NO2.HI/c1-2-3-4-6-13-21-14-7-5-8-18(21)11-9-17-10-12-19-20(15-17)23-16-22-19;/h5,7-12,14-15H,2-4,6,13,16H2,1H3;1H/q+1;/p-1/b11-9+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGZEGONCOXAFD-LBEJWNQZSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=CC=C1C=CC2=CC3=C(C=C2)OCO3.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[N+]1=CC=CC=C1/C=C/C2=CC3=C(C=C2)OCO3.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2780598.png)




![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-methyloxalamide](/img/structure/B2780604.png)
![1,3,6-trimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780609.png)
![7-Chlorothiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B2780610.png)





